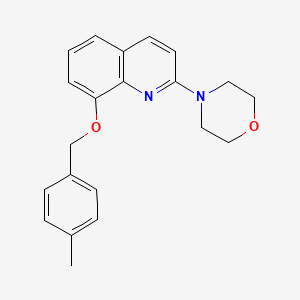

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGFQROZEIBNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring . The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by morpholine . Finally, the 4-methylbenzyl group is attached via an etherification reaction, using 4-methylbenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Quinoline Core Formation

The quinoline scaffold is typically prepared via:

-

Skraup synthesis : Reaction of aniline derivatives with β-hydroxy acids under acidic conditions to form the fused aromatic ring system .

-

Mannich reaction : Introduction of substituents (e.g., chloromethyl groups) at specific positions (e.g., C5) using formaldehyde and hydrochloric acid .

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Skraup synthesis | Aniline derivatives, β-hydroxy acids, HCl | Form quinoline core |

| Mannich reaction | Formaldehyde, ZnCl₂, HCl | Introduce chloromethyl group at C5 |

Substitution Reactions

Alkylation/ether formation at the C8 position introduces the 4-methylbenzyl group:

-

Chloromethyl intermediate reacts with benzyl alcohols (e.g., 4-methylbenzyl alcohol) in the presence of base (e.g., NaH) or under acidic conditions .

| Step | Reagents | Product |

|---|---|---|

| Chloromethyl quinoline reaction | 4-Methylbenzyl alcohol, NaH/THF | 8-(4-methylbenzyl)oxyquinolin-2-yl derivative |

Morpholine Incorporation

The morpholine ring is introduced via:

-

Mannich reaction : Reaction of chloromethyl quinoline derivatives with morpholine and formaldehyde .

-

Alkylation : Direct substitution of chloro groups with morpholine in THF under reflux .

| Reaction Type | Reagents | Product |

|---|---|---|

| Mannich reaction | Morpholine, paraformaldehyde, ethanol | Final compound with morpholine at C4 |

| Alkylation | Morpholine, THF, reflux | Morpholine-substituted quinoline |

Mannich Reaction

The Mannich reaction involves the condensation of amines, aldehydes, and carbonyl compounds. For this compound:

-

Chloromethyl quinoline reacts with morpholine and paraformaldehyde to form a β-amino alcohol intermediate.

-

Intramolecular cyclization occurs, leading to the morpholine ring fused to the quinoline core .

Alkylation

Direct alkylation of chloroquinoline derivatives with morpholine involves:

-

Nucleophilic substitution : Morpholine attacks the electrophilic chloromethyl group.

-

Base-mediated elimination : Formation of a quaternary ammonium intermediate, followed by elimination to form the final product .

Structural Features

-

Quinoline core : Provides aromatic stability and potential for π-π interactions.

-

Morpholine ring : Enhances solubility and enables hydrogen bonding.

-

4-Methylbenzyl group : Introduces steric bulk and lipophilicity for biological targeting .

Reactivity Profile

| Functional Group | Reaction |

|---|---|

| Morpholine ring | Hydrogen bonding, nucleophilic attack |

| Quinoline core | Electrophilic substitution (e.g., at C2) |

| Benzyl ether | Oxidation, nucleophilic cleavage |

Biological Relevance

While the provided search results do not explicitly detail biological activity for this specific compound, analogous quinoline derivatives (e.g., UC-112) show:

-

Survivin inhibition : Targeting anti-apoptotic pathways in cancer cells .

-

Enzyme modulation : Potential for kinase or protease inhibition due to structural similarity to known inhibitors .

Critical Data and Trends

| Property | Value | Source |

|---|---|---|

| Molecular weight | ~334 g/mol (estimated) | |

| Solubility | Moderate in organic solvents | |

| Stability | Stable under standard conditions |

References PubChem. (2025). 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one. PMC. (2016). Design, synthesis and biological evaluation of selective survivin inhibitors. PMC. (2015). Design, Synthesis and Structure-Activity Relationship Studies of Survivin Inhibitors.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine serves as a building block for more complex molecules. It is utilized in:

- Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield new derivatives with enhanced properties .

Biology

The biological applications of this compound are primarily focused on its potential as an antimicrobial and anticancer agent:

-

Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of several bacterial strains. The mechanism often involves targeting essential proteins involved in bacterial cell division .

Compound Minimum Inhibitory Concentration (MIC) Standard Drug 24 mm (S. aureus) 8-HQ Derivative 22 mm (S. aureus) -

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, modifications to the quinoline structure can significantly enhance its efficacy against various cancer cell lines.

Compound IC50 (A375) IC50 (M14) IC50 (PC-3) UC-112 1.9 μM 2.1 μM 1.6 μM 4a (Fluoro) 1.5 μM 1.8 μM 0.7 μM

Medicine

In medicinal chemistry, the compound is explored for therapeutic effects including:

- Anticancer Properties : Its ability to inhibit survivin, an anti-apoptotic protein, makes it a candidate for cancer therapy.

- Anti-inflammatory Effects : Investigations into its capacity to modulate inflammatory pathways are ongoing.

Case Studies

Several studies have demonstrated the efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines indicated that structural modifications could lead to improved anti-proliferative activity against resistant phenotypes.

- In Vivo Studies : Animal models treated with morpholine derivatives exhibited reduced tumor volumes and improved survival rates compared to control groups .

Mechanism of Action

The mechanism of action of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Activity :

- The position of the morpholine ring (C2 vs. C4) significantly impacts target selectivity. For example, C2-linked morpholine derivatives (e.g., compound 20b) show kinase inhibition, while C4-linked analogs (e.g., 11b) exhibit antibacterial effects .

- Electron-withdrawing groups (e.g., nitro in 11b) enhance antibacterial activity, whereas electron-donating groups (e.g., methoxy in 20b) improve anticancer efficacy .

Hybridization with Heterocycles: Triazole hybrids (e.g., 6b–h) demonstrate enhanced cytotoxicity due to improved DNA intercalation or receptor binding . Benzoquinoline derivatives (e.g., 11b) exhibit broader-spectrum antimicrobial activity compared to simpler quinoline scaffolds .

Synthetic Accessibility :

Antimicrobial Activity

- 4-(3-(Chloromethyl)quinolin-2-yl)morpholine (4a–e): Showed MIC values of 4–8 µg/mL against Gram-negative pathogens, outperforming ampicillin .

- 4-(4-(Dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)morpholine (11b): Achieved 99% inhibition of MRSA biofilm formation at 5 µg/mL .

Anticancer Activity

Receptor Modulation

Biological Activity

The compound 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine consists of a quinoline core substituted with a morpholine group and a 4-methylbenzyl ether. This unique arrangement contributes to its biological properties, which can be influenced by modifications to the substituents on the quinoline ring.

Anticancer Activity

Research has indicated that compounds similar to 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine exhibit significant anticancer properties. For instance, derivatives of oxyquinoline have shown selective inhibition of survivin, an anti-apoptotic protein overexpressed in many cancers. In vitro studies demonstrated that modifications to the C ring of quinoline derivatives enhanced their anti-proliferative activity against various cancer cell lines (A375, M14, PC-3). For example, introducing halogen substitutions increased potency, with IC50 values dropping significantly with each substitution from fluoro to bromo groups .

| Compound | IC50 (A375) | IC50 (M14) | IC50 (PC-3) |

|---|---|---|---|

| UC-112 | 1.9 μM | 2.1 μM | 1.6 μM |

| 4a (Fluoro) | 1.5 μM | 1.8 μM | 0.7 μM |

| 4b (Chloro) | Improved | Improved | Improved |

| 4c (Bromo) | Further Improved | Further Improved | Further Improved |

These results indicate that structural modifications can lead to enhanced efficacy against resistant cancer phenotypes.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives have been reported to inhibit the growth of various bacterial strains, including Gram-positive bacteria. The mechanism often involves targeting cell division proteins like FtsZ, which are crucial for bacterial proliferation .

In a comparative study, several analogs were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens:

| Compound | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| Standard Drug | 24 mm | 27 mm |

| 8-HQ Derivative | 22 mm | Not specified |

These findings suggest that certain modifications can enhance the antibacterial activity while maintaining low cytotoxicity .

Case Studies

A notable case study involved the evaluation of morpholine-substituted quinolines against cancer cell lines and microbial strains. The study highlighted the importance of substituent effects on biological activity and provided insights into optimizing these compounds for better therapeutic outcomes .

In vivo studies using mouse models demonstrated that treatment with morpholine derivatives resulted in significant reductions in tumor volume and improved survival rates compared to control groups .

Q & A

How can researchers optimize the synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine to improve yield and purity?

Basic Research Focus

Synthetic optimization should focus on late-stage functionalization and purification. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the 4-methylbenzyloxy group at the 8-position of the quinoline core, as demonstrated in analogous quinoline-morpholine derivatives . Key steps include:

- Using anhydrous conditions and inert gas protection to minimize side reactions.

- Monitoring reaction progress via TLC or HPLC to identify intermediates and optimize reaction time .

- Purifying the final product using column chromatography (silica gel, gradient elution) or recrystallization from methanol/water mixtures to achieve >95% purity .

What advanced techniques are recommended for confirming the molecular structure of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine?

Basic Research Focus

Structural validation requires a combination of spectroscopic and crystallographic methods:

- 1H and 13C NMR : Assign peaks for the quinoline ring (δ 8.5–9.0 ppm for aromatic protons), morpholine moiety (δ 3.5–4.0 ppm for N–CH2), and 4-methylbenzyl group (δ 2.4 ppm for –CH3) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H22N2O2) with <2 ppm error .

- X-ray Crystallography : Resolve the crystal structure to verify bond angles and spatial arrangement, as shown for similar quinoline derivatives .

How can researchers design experiments to evaluate the biological activity of this compound?

Advanced Research Focus

Biological studies should prioritize target-specific assays and pharmacokinetic profiling:

- In vitro enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity .

- Pharmacokinetics : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers to predict oral bioavailability .

How should discrepancies in biological activity data between studies be addressed?

Advanced Research Focus

Data contradictions may arise from experimental variability or compound degradation:

- Purity verification : Re-analyze compound purity via HPLC and confirm absence of degradation products .

- Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .

- Standardized protocols : Adopt consistent cell culture conditions (e.g., serum concentration, passage number) to minimize batch-to-batch variability .

What computational approaches predict the interaction of this compound with biological targets?

Advanced Research Focus

Computational modeling bridges structural and functional studies:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes with targets like kinases, leveraging crystallographic data from homologous proteins .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses .

- QSAR models : Develop quantitative structure-activity relationships using substituent descriptors (e.g., Hammett σ values) to guide analog synthesis .

What methodologies assess the compound's stability under various conditions?

Basic Research Focus

Stability studies ensure reliability in experimental and storage conditions:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (UV light, 254 nm) conditions .

- HPLC analysis : Quantify degradation products and calculate half-life (t1/2) under accelerated conditions (e.g., 40°C/75% RH) .

- Lyophilization : Improve long-term stability by lyophilizing from tert-butanol/water mixtures for storage at −80°C .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Advanced Research Focus

SAR requires strategic analog synthesis and iterative testing:

- Substituent variation : Synthesize derivatives with modified substituents (e.g., replacing 4-methylbenzyl with halogenated or electron-withdrawing groups) .

- Biological profiling : Test analogs in parallel against primary and off-target proteins to identify selectivity drivers .

- Free-energy perturbation (FEP) : Compute relative binding energies of analogs to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.